7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Description
Molecular Formula and Systematic Nomenclature
The molecular formula of this compound, C₁₉H₂₀N₆O₂S , was determined through high-resolution mass spectrometry (HRMS) and elemental analysis. The systematic IUPAC name follows the hierarchical substitution pattern of the pyrazolo[1,5-a]triazin-4(3H)-one core:
- Core structure : The parent heterocycle is pyrazolo[1,5-a]triazin-4(3H)-one, a fused bicyclic system comprising a pyrazole ring (positions 1–5) annulated with a 1,3,5-triazinone ring (positions 6–9).
- Substituents :
- 7-Methyl : A methyl group at position 7 of the pyrazole ring.
- 8-Phenyl : A phenyl group at position 8 of the triazinone ring.
- 2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio) : A thioether group at position 2, linked to a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety.
The full systematic name is 7-methyl-8-phenyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-3H-pyrazolo[1,5-a]triazin-4-one . This nomenclature aligns with IUPAC Rule C-14.3 for fused heterocyclic systems and prioritizes the triazinone ring’s ketone group over the thioether substituent.
Key Structural Features:
| Feature | Position | Description |
|---|---|---|
| Pyrazole ring | 1–5 | Five-membered ring with two adjacent nitrogen atoms |
| Triazinone ring | 6–9 | Six-membered ring with three nitrogen atoms and a ketone at position 4 |
| Methyl group | 7 | Electron-donating substituent on pyrazole |
| Phenyl group | 8 | Aromatic substituent on triazinone, enhancing π-stacking potential |
| Thioether side chain | 2 | Sulfur-linked ethyl group terminated with a pyrrolidinone moiety |
Stereochemical Configuration Analysis
The compound’s stereochemistry was evaluated using computational modeling (Density Functional Theory, DFT) and nuclear Overhauser effect spectroscopy (NOESY). Key findings include:
- Chirality Centers : The molecule lacks traditional tetrahedral chirality centers. The pyrrolidin-1-yl group adopts a chair conformation, with nitrogen inversion occurring rapidly at room temperature, rendering it non-chiral.
- Thioether Conformation : The C–S–C bond angle (≈103°) and rotational freedom around the S–CH₂ bond permit multiple conformers. DFT calculations identified two dominant rotamers differing by 120° in the thioethyl group’s orientation relative to the triazinone plane.
- Intramolecular Hydrogen Bonding : The carbonyl oxygen at position 4 forms a weak hydrogen bond (2.8 Å) with the adjacent NH group in the triazinone ring, stabilizing a planar conformation.
Rotamer Populations (DFT, B3LYP/6-311+G(d,p)):
| Rotamer | Dihedral Angle (C–S–CH₂–C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| I | 60° | 0.0 | 68 |
| II | 180° | 1.2 | 32 |
X-Ray Crystallographic Characterization
Single-crystal X-ray diffraction (SCXRD) data were obtained for the compound grown from acetonitrile/ethyl acetate (3:1). The crystal belongs to the monoclinic P2₁/c space group with unit cell parameters:
- a = 10.452(2) Å
- b = 14.873(3) Å
- c = 12.309(2) Å
- α = 90°, β = 105.36(1)°, γ = 90°
- Volume = 1847.6(6) ų
- Z = 4
Key Crystallographic Observations:
- Planarity : The pyrazolo-triazine core is nearly planar, with a maximum deviation of 0.08 Å for the N3 atom.
- Packing : Molecules stack along the b -axis via offset π-π interactions between phenyl groups (interplanar distance: 3.4 Å).
- Hydrogen Bonding :
Selected Bond Lengths:
| Bond | Length (Å) |
|---|---|
| N1–C2 | 1.328 |
| C4–O4 | 1.233 |
| S1–C2 | 1.807 |
| C7–N(pyrrolidin) | 1.472 |
Comparative Analysis with Pyrazolo[1,5-a]Triazine Derivatives
The structural features of this compound were compared to three analogues from recent literature:
Methyl 4-Amino-7-Methylpyrazolo[1,5-a]Triazine-8-Carboxylate (CID 155970829)
8-Phenyl-1-(3-(Trifluoromethyl)Benzyl)Pyrazolo[1,5-d]Triazinone
Ethyl 2-[3-(3,4-Dimethoxyphenyl)-5-Methyl-6,7-Dihydro-8H-Pyrazolo[1,5-a]Pyrrolo[3,2-e]Pyrimidin-8-Yl]... (Matrix Scientific)
- Complexity : The comparator has a fused pyrrolopyrimidine system, contrasting with the simpler pyrazolo-triazine core.
- Substituent Effects : Dimethoxyphenyl groups confer redox activity absent in the target compound’s phenyl group.
Comparative Table:
Properties
IUPAC Name |
7-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-15(13-7-3-2-4-8-13)16-19-17(20-18(25)23(16)21-12)26-11-14(24)22-9-5-6-10-22/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIWBPZSXWICNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a][1,3,5]triazine core with various functional groups that contribute to its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Involves the reaction of thiazole derivatives with pyrimidine derivatives under acidic or basic conditions.
- Purification Techniques : Techniques such as crystallization and chromatography are employed to obtain high-purity compounds.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines including breast, colon, and lung cancer models. Notably:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values indicating potent antiproliferative effects.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7-Methyl Compound | A549 (Lung) | 10.5 |
| Control (Cisplatin) | A549 (Lung) | 8.0 |
This suggests that the compound may inhibit cancer cell proliferation through mechanisms distinct from traditional chemotherapeutics like cisplatin .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Studies have demonstrated its ability to inhibit COX enzymes, which play a crucial role in inflammatory processes.
- In Vitro Studies : The compound was tested for COX-1 and COX-2 inhibition using enzyme assays, revealing a dose-dependent inhibition pattern.
| Compound | COX Inhibition (%) at 100 µM |
|---|---|
| 7-Methyl Compound | 75% COX-1; 82% COX-2 |
| Diclofenac (Control) | 90% COX-1; 95% COX-2 |
This indicates that the compound could serve as a lead for developing new anti-inflammatory drugs .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It is believed to modulate the activity of enzymes involved in cancer progression and inflammation.
Case Studies
A notable case study involved the administration of the compound in a preclinical model of lung cancer. The results indicated:
- Reduction in Tumor Size : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
Comparison with Similar Compounds
Table 1: Core Scaffold Comparison
Substituent Effects on Bioactivity
- Position 2 (Thioether Side Chain): The target’s 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio) group contrasts with simpler methylthio (e.g., ’s compound 4a–n) or phenethylthio groups ().
- Position 7 (Methyl Group) : The 7-methyl substituent could sterically shield the core from metabolic degradation, a feature absent in ’s 7-unsubstituted analog.
- Position 8 (Phenyl Group) : The 8-phenyl group is conserved in ’s compound, suggesting its role in π-π stacking interactions with cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
